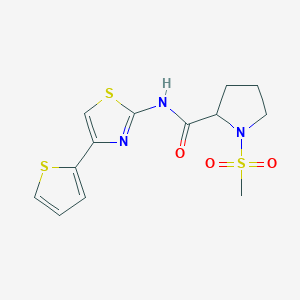![molecular formula C13H10ClN3O3S2 B2871832 N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide CAS No. 866051-17-4](/img/structure/B2871832.png)
N'-[(3-chloro-1H-indol-2-yl)carbonyl]-2-thiophenesulfonohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Synthesis Analysis
The indole molecule has seven positions to accommodate different substitutions. Thus, the new derivatives of the indole can be synthesized according to these seven positions . Studies have shown that sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . From a chemical point of view, the nitrogen lone electron pair participates in the aromatic ring, and nitrogen does not have alkaline properties .Chemical Reactions Analysis
For the hydrophobic interactions, the various alkyl groups of the compound interact with the alkyl groups of A: ARG118 and A: ILE149 for 2 alkyl–alkyl hydrophobic interactions while the 4 residual π-alkyl hydrophobic bonds were formed with A: TYR402, A: ILE427, and A: PRO431 respectively .Physical And Chemical Properties Analysis
The sulfur and carbonyl oxygen atoms (C=O) of template 21 act as H-bond acceptors to form the H-bond interactions with A: ARG293, and A: ARG 368 residues at interaction distances of 2.4014 and 2.5991 Å respectively .Applications De Recherche Scientifique
Antiviral Activity
Indole derivatives have been reported to exhibit significant antiviral properties . For instance, certain indole-based compounds have shown inhibitory activity against influenza A and other viruses . The presence of the indole and thiophene structures in our compound of interest could potentially be explored for the development of new antiviral agents.
Anti-inflammatory Properties
The indole nucleus is known to possess anti-inflammatory capabilities. This is particularly relevant in the context of chronic diseases where inflammation plays a key role. The compound could be investigated for its efficacy in reducing inflammation in various disease models .
Anticancer Applications
Indole derivatives are increasingly being studied for their anticancer effects. They have been found to be active against various cancer cell lines, providing a promising avenue for the development of novel cancer therapies . The dual presence of indole and thiophene could enhance the compound’s potential in this field.
Antimicrobial Effects
The antimicrobial activity of indole derivatives, including against resistant strains, makes them valuable in the search for new antimicrobial agents . The compound’s structural features could be leveraged to explore its effectiveness against a range of microbial pathogens.
Antitubercular Potential
Indole-based compounds have also been screened for their antitubercular activity . Chlorine-substituted derivatives, in particular, have shown promising results, which suggests that the chloro group in our compound could be significant in combating tuberculosis .
Antidiabetic Activity
Research has indicated that indole derivatives can play a role in antidiabetic therapies . Their ability to modulate various biological pathways involved in diabetes makes them an interesting subject for further study in this context .
Antimalarial Properties
The fight against malaria could benefit from the exploration of indole derivatives as potential antimalarial agents . Their bioactive nature could be harnessed to develop new treatments against this life-threatening disease .
Anticholinesterase Activity
Indole compounds have been associated with anticholinesterase activity , which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. Investigating this compound for such activity could lead to advancements in neuroprotective drugs .
Mécanisme D'action
Target of Action
The compound, also known as “3-chloro-N’-(thiophene-2-sulfonyl)-1H-indole-2-carbohydrazide”, is an indole derivative . Indole derivatives are known to bind with high affinity to multiple receptors , which makes them useful in the development of new therapeutic derivatives . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on their specific structure and target. They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways due to their broad spectrum of biological activities . For instance, some indole derivatives have been found to inhibit the biosynthesis of certain mediators from arachidonic acid by selectively inhibiting cyclooxygenase (COX) enzymes . .
Result of Action
The result of a compound’s action at the molecular and cellular level depends on its mode of action and the biochemical pathways it affects. Some indole derivatives have been found to have potent antiviral activity, with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus . .
Orientations Futures
Propriétés
IUPAC Name |
3-chloro-N'-thiophen-2-ylsulfonyl-1H-indole-2-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O3S2/c14-11-8-4-1-2-5-9(8)15-12(11)13(18)16-17-22(19,20)10-6-3-7-21-10/h1-7,15,17H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPQHVVNNWTFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)NNS(=O)(=O)C3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2871751.png)


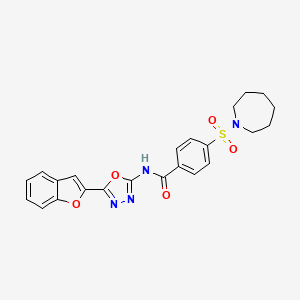
![2-{[2-(2-ethoxyethyl)-1-oxo-1,2-dihydroisoquinolin-5-yl]oxy}-N-(3-nitrophenyl)acetamide](/img/structure/B2871755.png)
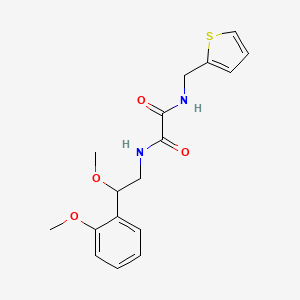
![Ethyl 3-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)sulfonyl]-1-benzothiophene-2-carboxylate](/img/structure/B2871758.png)
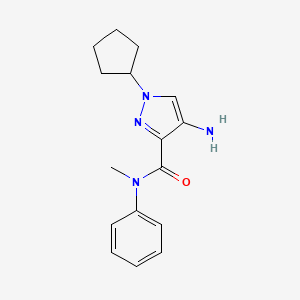
![(2E)-2-({[(2-chlorophenyl)methyl]amino}methylidene)-3,4-dihydro-2H-1,4-benzothiazin-3-one](/img/structure/B2871761.png)
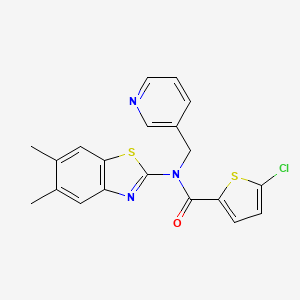
![2-(2-hydroxyethyl)-4-methyl-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione](/img/structure/B2871764.png)
![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-4-(tert-butyl)benzamide](/img/structure/B2871767.png)
![4-(4-Acetylanilino)-2-[2-(cyclohexen-1-yl)ethylamino]-4-oxobutanoic acid](/img/structure/B2871768.png)
